3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

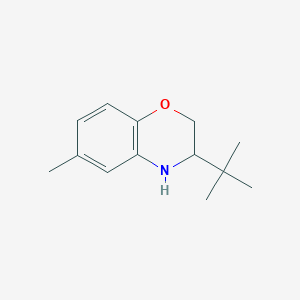

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its pharmacological versatility. 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine features a tert-butyl group at position 3 and a methyl group at position 6 (Figure 1). This substitution pattern enhances steric bulk and electron-donating effects, which are critical for modulating receptor interactions and pharmacokinetic properties.

The benzoxazine core is associated with diverse bioactivities, including calcium antagonism (), antihypertensive effects (), potassium channel activation (), and dual antithrombotic activity (). The tert-butyl group at position 3 may improve metabolic stability, while the methyl group at position 6 could influence regioselectivity in electrophilic substitutions, as seen in formylation studies ().

Properties

IUPAC Name |

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-5-6-11-10(7-9)14-12(8-15-11)13(2,3)4/h5-7,12,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIGXXYHOZGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(N2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.

Scientific Research Applications

Polymer Synthesis

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is utilized as a monomer for synthesizing thermosetting polymers. It exhibits high thermal stability and excellent mechanical properties, making it suitable for high-performance applications.

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | High (>200 °C) |

| Thermal Decomposition Temp | >300 °C |

| Mechanical Strength | Excellent |

Coatings and Adhesives

The compound serves as a curing agent in epoxy formulations. Its incorporation enhances the adhesion properties and chemical resistance of coatings, making them ideal for industrial applications.

Research indicates that derivatives of benzoxazine compounds exhibit significant biological activities, including:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrated activity against fungal infections.

- Anticancer : Preliminary studies suggest potential anticancer properties.

A review of the biological activities of benzoxazines highlights their potential as therapeutic agents due to their structural versatility and ability to be modified for enhanced efficacy .

Drug Development

The compound's unique structure allows it to be explored for drug development, particularly in creating novel pharmaceuticals with improved bioavailability and reduced side effects.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of benzoxazine derivatives found that 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine exhibited significant inhibition against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

Case Study 2: Polymer Coatings

In a comparative study on polymer coatings using various benzoxazine monomers, it was found that those incorporating 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine displayed superior corrosion resistance and mechanical properties compared to conventional coatings. The study concluded that this compound could enhance the longevity and durability of protective coatings in harsh environments .

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine with derivatives bearing substituents at positions 6 and 8:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity for further functionalization but may reduce metabolic stability.

- Halogen substituents (Br, F, Cl) enhance lipophilicity and binding to hydrophobic pockets in biological targets, as seen in GPIIb/IIIa receptor antagonists ().

- Methyl groups (e.g., 6,8-dimethyl in ) improve solubility and synthetic accessibility but lack the steric bulk of tert-butyl, which is critical for receptor selectivity ().

Cardiovascular and Antithrombotic Activity

Potassium Channel Activation

- 4-Substituted derivatives (e.g., 4-aryl groups in ) show potent potassium channel activation, but substitution at position 3 (as in the target compound) remains unexplored, indicating a gap in SAR studies.

Biological Activity

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine class of heterocycles, which have garnered attention due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is with a molecular weight of 205.25 g/mol. The structure consists of a benzene ring fused with an oxazine ring, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. A study highlighted that compounds similar to 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. Specifically, studies demonstrate that 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was noted in several cancer cell lines.

Anti-inflammatory Effects

In animal models, 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has shown potential as an anti-inflammatory agent. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

The biological activities of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be attributed to its structural features that allow for interaction with various biological targets:

- Cell Membrane Interaction : The hydrophobic tert-butyl group enhances membrane penetration.

- Enzyme Inhibition : The oxazine moiety may interact with key enzymes involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.

Study on Anticancer Activity

In a study published in Molecular Pharmacology, researchers evaluated the effects of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The mechanism was linked to increased apoptosis and disruption of the cell cycle at the G2/M phase .

Study on Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with 50 mg/kg body weight significantly reduced paw swelling and histological signs of inflammation compared to control groups .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do solvent-free approaches improve efficiency?

- Methodological Answer : The compound is typically synthesized via Mannich condensation, using phenol derivatives, amines, and formaldehyde. Solvent-free methods reduce purification complexity and enhance reaction efficiency by minimizing side products . For instance, bio-based benzoxazines have been synthesized using solventless techniques with sesamol, furfurylamine, and benzaldehyde, achieving high yields under mild conditions . Key steps include optimizing molar ratios (e.g., 1:1:1 for phenol:amine:formaldehyde) and thermal curing at 160–200°C for polymerization .

Q. How is the thermal stability of polybenzoxazines derived from 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine characterized?

- Methodological Answer : Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are used to determine glass transition temperatures () and curing exotherms. For example, hydroxyl group substitutions (e.g., methylol) can increase by 20–30°C due to hydrogen-bonding networks . Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (>300°C) and char yields (>40%), critical for aerospace and electronics applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substituent effects on benzoxazine polymerization kinetics?

- Methodological Answer : Discrepancies arise from para- vs. meta-substituent influences on ring-opening temperatures. Para-substituents (e.g., -CH₃) lower polymerization temperatures via steric effects, while meta-substituents delay curing due to reduced electronic activation . To validate, combine isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa method) with in-situ FT-IR to track oxazine ring-opening rates . Monte Carlo simulations further model hydrogen-bonding impacts on , aligning experimental and computational data .

Q. What methodological challenges arise in studying the antibacterial mechanisms of benzoxazine-functionalized composites?

- Methodological Answer : Blending benzoxazines with thermoplastics (e.g., polypropylene) requires melt-processing optimization to prevent thermal degradation. Antibacterial efficacy against E. coli and S. aureus is assessed via zone-of-inhibition assays (ISO 20743 standard) . Challenges include maintaining benzoxazine’s bioactivity post-processing and quantifying leaching kinetics using HPLC. Recent studies suggest quaternary ammonium-functionalized benzoxazines enhance bactericidal activity via membrane disruption .

Q. How can molecular design flexibility of benzoxazines be exploited to tailor properties for high-performance composites?

- Methodological Answer : Hybridizing benzoxazine with epoxy, BMI, or cyanate ester resins enhances thermal stability () and flame retardancy (UL-94 V0 rating) . For example, cyanate ester-functional benzoxazines exhibit 10–15% higher char yields than blends . Computational tools (e.g., DFT for HOMO-LUMO analysis) predict reactivity, while co-polymerization with bio-based monomers (e.g., cardanol) balances sustainability and performance .

Data-Driven Research Focus

Q. What advanced techniques validate structure-property relationships in benzoxazine-based shape-memory polymers?

- Methodological Answer : Shape recovery ratios (>95%) are quantified via cyclic thermomechanical testing (ASTM D638). Incorporating flexible spacers (e.g., polydimethylsiloxane) into benzoxazine networks reduces storage modulus (DMA) while enhancing elasticity . In-situ SAXS/WAXS reveals microphase separation dynamics during programming-recovery cycles .

Q. How do bio-based benzoxazines compare to petroleum-derived analogs in terms of processability and performance?

- Methodological Answer : Bio-based variants (e.g., sesamol-furfurylamine benzoxazine) exhibit comparable (~180°C) but require stricter moisture control during synthesis . Life-cycle assessments (ISO 14040) show 20–30% lower carbon footprints, though viscosity profiles (via rheometry) differ due to residual phenolic hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.